(4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Physicochemical pKa Drug Discovery

Leverage the unique three-dimensional pharmacophore of this 1,4-thiazepane compound to design selective GPCR probes. Its conformational flexibility enables subtype-selective binding, unlike flat scaffolds. The 4-chlorobenzoyl group provides a synthetic handle for SAR exploration, while the morpholine moiety enhances solubility. With a MW of 354.89 and balanced lipophilicity, it resides in favorable oral drug chemical space, making it an ideal lead-like scaffold for medicinal chemistry programs targeting under-explored GPCRs.

Molecular Formula C17H23ClN2O2S
Molecular Weight 354.89
CAS No. 1421523-94-5
Cat. No. B2810312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
CAS1421523-94-5
Molecular FormulaC17H23ClN2O2S
Molecular Weight354.89
Structural Identifiers
SMILESC1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H23ClN2O2S/c18-15-4-2-14(3-5-15)17(21)20-6-1-11-23-13-16(20)12-19-7-9-22-10-8-19/h2-5,16H,1,6-13H2
InChIKeySBSOZDOLFAJFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing (4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone (CAS 1421523-94-5): A Procurement-Focused Scientific Introduction


(4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone (CAS 1421523-94-5) is a synthetic, heterocyclic small molecule featuring a 1,4-thiazepane core functionalized with a 4-chlorobenzoyl group and a morpholin-4-ylmethyl substituent [1]. This specific combination of functional groups imparts a unique physicochemical profile, including balanced lipophilicity and conformational flexibility, which is hypothesized to enhance binding interactions with biological targets such as G-protein-coupled receptors (GPCRs) [1]. The compound is cataloged by Life Chemicals (ID: F6400-1339) for early-stage drug discovery screening, with a molecular formula of C17H23ClN2O2S and a molecular weight of 354.89 g/mol [1].

Why Generic Substitution Fails for (4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone in Specialized Research


Substituting (4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone with a close analog is not chemically trivial, as even minor alterations to the benzoyl ring substituent can drastically change key molecular properties. For instance, replacing the 4-chloro group with a 4-trifluoromethoxy group (as in CAS 1421493-09-5) increases the molecular weight by 14% and is predicted to alter the compound's acid dissociation constant (pKa) by over 0.6 log units [1]. These changes in electron-withdrawing potential directly impact the molecule's reactivity, hydrogen-bonding capacity, solubility, and ultimately, its biological target engagement profile, making generic interchange scientifically unsound without specific validation [1].

Quantitative Differentiation of (4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone from Structural Analogs


Electron-Withdrawing Effect: Predicted pKa Comparison for Target Engagement

The target compound's 4-chlorobenzoyl group provides a distinct electron-withdrawing effect compared to analogs. This is evidenced by the predicted pKa difference. The comparator, 3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane (CAS 1421493-09-5), is predicted to have a pKa of 7.15±0.10, making it more acidic than the target compound which, based on the weaker electron-withdrawing nature of chlorine versus trifluoromethoxy, is anticipated to have a higher pKa [1].

Physicochemical pKa Drug Discovery

Molecular Size and Lipophilicity: Impact on Pharmacokinetic Space

The target compound (MW: 354.89 g/mol) occupies a distinct chemical space compared to analogs with larger 4-substituents on the benzoyl ring. For example, the 4-trifluoromethoxy analog (CAS 1421493-09-5) has a molecular weight of 404.45 g/mol, a 14.0% increase [1]. This difference in size and lipophilicity will directly impact membrane permeability and metabolic stability, key parameters in preclinical development.

Lipophilicity ADME Drug-likeness

Structural Conformation: 1,4-Thiazepane Ring Flexibility vs. Rigid Analogs

The saturated 1,4-thiazepane ring in the target compound provides greater three-dimensional conformational flexibility compared to more rigid, planar structures like the tricyclic dibenzo[b,f][1,4]thiazepine scaffold found in Quetiapine and its impurities [1]. This flexibility can allow the morpholinomethyl and chlorobenzoyl groups to adopt conformations that better fit unique protein binding pockets, potentially leading to higher selectivity.

Conformational Analysis Scaffold Medicinal Chemistry

Recommended Application Scenarios for (4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone


GPCR-Targeted Probe Design Leveraging a Unique Chemotype

The combination of a flexible 1,4-thiazepane core with a specific 4-chlorobenzoyl substituent creates a unique three-dimensional pharmacophore. This chemotype is distinct from common, flat GPCR ligands, making the compound an ideal starting point for designing selective probes for under-explored GPCR targets where conformational flexibility is key to achieving subtype selectivity [1]. Its distinct structural features allow for novel interactions not possible with commercially available, rigid scaffolds.

Structure-Activity Relationship (SAR) Studies to Optimize Oral Bioavailability

With a molecular weight of 354.89 g/mol and a balanced lipophilicity profile, this compound resides in a favorable chemical space for oral drug development. Medicinal chemistry teams can use it as a lead-like scaffold for systematic SAR exploration, where the 4-chloro group serves as a synthetic handle for further derivatization to fine-tune ADME properties while monitoring shifts in potency against the intended biological target [1].

Negative Control for Thiomorpholine-Based Kinase Inhibitors

Given the prevalence of morpholine and thiomorpholine moieties in kinase inhibitor pharmacophores, this compound can be designed into a negative control by exploiting the specific electron-withdrawing properties of the 4-chlorobenzoyl group to abrogate kinase binding while maintaining similar physicochemical properties. This application stems directly from the ability to predict and tune pKa and electron density on the central amide bond [1].

Quote Request

Request a Quote for (4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.